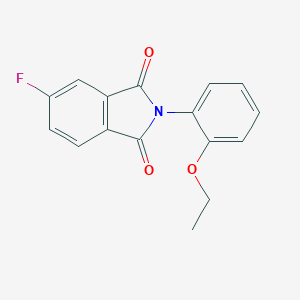![molecular formula C13H13ClN2O2 B258741 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based herbicide that is commonly used in the agricultural industry to control weed growth. However, its unique chemical structure and properties have also made it a promising candidate for research in other areas such as medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenases and lipoxygenases that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound can reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of cyclooxygenases and lipoxygenases, reduce the production of inflammatory mediators, and scavenge free radicals. In vivo studies have shown that it can reduce inflammation, pain, and fever in animal models.
实验室实验的优点和局限性
The advantages of using 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its well-established synthesis method, its stability, and its ability to selectively inhibit specific enzymes. However, its limitations include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several potential future directions for research on 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. These include:
1. Further exploration of its potential as a lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties.
2. Investigation of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
3. Study of its mechanism of action at the molecular level to better understand its interactions with enzymes and other biological molecules.
4. Exploration of its potential as a tool for studying the role of inflammation and oxidative stress in various diseases.
5. Development of new synthetic methods for the compound that could improve its yield, purity, and solubility.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying the mechanisms of inflammation, oxidative stress, and enzyme activity. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2-chlorophenoxyacetic acid with 3,5-dimethyl-1H-pyrazole-1-acetic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through various techniques such as column chromatography, recrystallization, or distillation.
科学研究应用
1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs with anti-inflammatory, analgesic, and antipyretic properties. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes such as cyclooxygenases and lipoxygenases. In pharmacology, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's.
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-6-4-3-5-11(12)14/h3-7H,8H2,1-2H3 |
InChI 键 |
JYILUHMBSYIOFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C |
规范 SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

